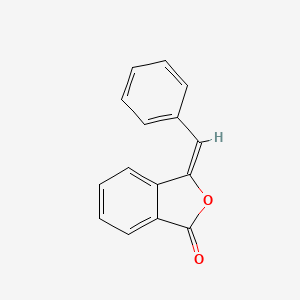
Benzylidenephthalide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylidenephthalide, also known as 3-benzylidenephthalide, is an organic compound with the molecular formula C15H10O2. It is a derivative of phthalide and is characterized by a benzylidene group attached to the phthalide core. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylidenephthalide can be synthesized through several methods. One common approach involves the generation of the phthalide anion, which is then reacted with benzaldehyde. This method typically requires the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .
Industrial Production Methods: In industrial settings, this compound can be produced through a one-step synthesis involving the oxidative coupling of benzoic acids and vinylarenes. This method employs a palladium catalyst and operates under mild conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Benzylidenephthalide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylidenephthalic acid.
Reduction: Reduction reactions can convert it into benzylphthalide.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Benzylidenephthalic acid.
Reduction: Benzylphthalide.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Benzylidenephthalide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have shown its potential as an antimicrobial and antioxidant agent.
Medicine: Research indicates its potential use in developing antitumor and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of benzylidenephthalide involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it interacts with bacterial cell membranes, leading to cell lysis. As an antioxidant, it scavenges free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Phthalide: Shares the core structure but lacks the benzylidene group.
Benzylphthalide: A reduced form of benzylidenephthalide.
Isocoumarins: Structurally related compounds with similar biological activities.
Uniqueness: this compound is unique due to its benzylidene group, which imparts distinct chemical and biological properties. This group enhances its reactivity in various chemical reactions and contributes to its effectiveness as an antimicrobial and antioxidant agent .
Properties
CAS No. |
4767-55-9 |
|---|---|
Molecular Formula |
C15H10O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(3E)-3-benzylidene-2-benzofuran-1-one |
InChI |
InChI=1S/C15H10O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-10H/b14-10+ |
InChI Key |
YRTPZXMEBGTPLM-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















